molecular formula C17H20O2 B14371502 4,4-Dicyclopropylbut-3-en-1-yl benzoate CAS No. 93727-40-3

4,4-Dicyclopropylbut-3-en-1-yl benzoate

Cat. No.: B14371502
CAS No.: 93727-40-3
M. Wt: 256.34 g/mol
InChI Key: GYHZQTDNAAWFMD-UHFFFAOYSA-N
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Description

4,4-Dicyclopropylbut-3-en-1-yl benzoate is a structurally complex organic compound characterized by a benzoate ester moiety linked to a substituted butenyl chain bearing two cyclopropyl groups. The compound’s unique architecture, combining strained cyclopropane rings with an unsaturated double bond (but-3-en-1-yl), confers distinct electronic and steric properties.

Its structural complexity implies challenges in crystallization and X-ray structure determination, which would require advanced software like SHELXL for refinement and validation tools like those described in .

Properties

CAS No.

93727-40-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4,4-dicyclopropylbut-3-enyl benzoate

InChI

InChI=1S/C17H20O2/c18-17(15-5-2-1-3-6-15)19-12-4-7-16(13-8-9-13)14-10-11-14/h1-3,5-7,13-14H,4,8-12H2

InChI Key

GYHZQTDNAAWFMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=CCCOC(=O)C2=CC=CC=C2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dicyclopropylbut-3-en-1-yl benzoate typically involves the reaction of 4,4-Dicyclopropylbut-3-en-1-ol with benzoic acid or its derivatives. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dicyclopropylbut-3-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-Dicyclopropylbut-3-en-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Dicyclopropylbut-3-en-1-yl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl groups and benzoate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-Dicyclopropylbut-3-en-1-yl benzoate with structurally or functionally related compounds, based on the available evidence and inferred properties:

Compound Key Structural Features Reactivity/Applications Crystallographic Challenges
This compound Benzoate ester, cyclopropyl groups, conjugated double bond Potential ester hydrolysis, cyclopropane ring-opening reactions, catalytic hydrogenation High steric hindrance; requires SHELX programs for refinement
Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5, ) Aromatic hydroxyl groups, methyl substituent, ester group α-Glucosidase inhibition, antioxidant activity Hydrogen-bonded networks complicate pattern analysis
5-Nitrovanillin () Nitro group, aldehyde, aromatic ring Intermediate in dye synthesis, antimicrobial agent Polymorphism risks due to nitro group polarity
Caffeic Acid () Catechol (3,4-dihydroxyphenyl) group, acrylic acid chain Antioxidant, anti-inflammatory, precursor for bioactive molecules Hydrogen bonding dominates crystal packing

Key Insights:

Crystallography : The compound’s steric complexity contrasts with simpler esters like methyl benzoate derivatives (), necessitating advanced structure-validation protocols (e.g., PLATON ).

Functional Potential: While caffeic acid and methyl benzoates exhibit biological activity, the cyclopropane rings in this compound may confer stability against metabolic degradation, suggesting pharmaceutical applications.

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